1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride
Description
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride (CAS: 953732-68-8) is a bicyclic heterocyclic compound featuring fused pyrrolidine and pyrazole rings. The dihydrochloride salt enhances solubility in polar solvents, facilitating its application in synthetic chemistry and drug discovery . With a purity of ≥97%, it is commercially available for industrial and academic research (e.g., Shanghai Aladdin Biochemical Technology Co., T196050) .
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c6-5-3-1-7-2-4(3)8-9-5;;/h7H,1-2H2,(H3,6,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNVKIYXSLKOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
The synthesis begins with tetrahydrofuran (THF)-mediated cyclocondensation of tetrahydropyranone 1 and diethyl oxalate 2 in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) at -70°C to -80°C. This forms intermediate 3 (2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate), which undergoes hydrazine-mediated cyclization in glacial acetic acid to yield ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate 4 . Hydrolysis with lithium hydroxide in ethanol produces the free acid 5 , followed by HCl treatment to form the dihydrochloride salt.
Optimization and Yield
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Temperature Control : Maintaining sub-zero temperatures (-70°C to -80°C) during LiHMDS addition prevents side reactions.
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Hydrazine Stoichiometry : A 1:1 molar ratio of hydrazine hydrate to intermediate 3 ensures complete cyclization.
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Overall Yield : 65% over three steps, significantly higher than earlier methods due to reduced column chromatography requirements.
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | LiHMDS, THF, -80°C | 3 | 78 |
| 2 | NH₂NH₂, AcOH, 25°C | 4 | 82 |
| 3 | LiOH, EtOH, 50°C | 5 | 89 |
Hydrazine-Mediated Cyclization of Ethyl Diazoacetate
Alternative Pathway
A patent by WO2008096260A1 describes an intramolecular aldol condensation of ethyl diazoacetate 6 with tetrahydropyranone 1 under basic conditions (t-BuOK, toluene). The resulting diketone 7 undergoes cyclization with hydrazine hydrate in acetic acid to form the pyrazole core 8 . Subsequent acylation and deprotection yield the free amine, which is treated with HCl to form the dihydrochloride salt.
Challenges and Solutions
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Exothermic Reactions : Ethyl diazoacetate reactions require strict temperature control (-10°C to 0°C) to avoid decomposition.
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Regioselectivity : Using acetic acid as a solvent ensures selective formation of the 1,4,5,6-tetrahydro isomer over other regioisomers.
Solution-Phase Parallel Synthesis
High-Throughput Approach
A solution-phase protocol enables rapid synthesis of 3-aminopyrazole derivatives. Starting from commercially available 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole 9 , the amine group is introduced via nucleophilic substitution or reductive amination. The free base is then converted to the dihydrochloride salt using HCl gas in dichloromethane.
Advantages
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Scalability : Reactions are performed in DMF or THF, allowing gram-scale production.
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Purity : Final compounds achieve >98% purity (HPLC) after recrystallization from ethanol/water.
Alternative Methods and Recent Advances
Copper-Catalyzed Cyclization
A PMC study reports a one-pot synthesis using copper triflate and ionic liquids ([bmim]PF₆) to catalyze the reaction between chalcones 10 and arylhydrazines 11 . This method achieves 82% yield but requires oxidative aromatization, limiting its applicability to the dihydrochloride form.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation step, reducing reaction times from hours to minutes. However, this method is less commonly reported for the dihydrochloride derivative.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed: The reactions can yield various products, depending on the reagents and conditions used. For example, oxidation may produce corresponding oxo-compounds, while reduction can lead to the formation of amines.
Scientific Research Applications
Aurora Kinase Inhibition
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride has been identified as a potent inhibitor of Aurora kinases. These kinases play crucial roles in cell division and are often overexpressed in cancer cells. A study highlighted that derivatives of this compound exhibited low nanomolar potency against several anticancer kinase targets, making it a promising candidate for cancer therapy .
Case Study: Compound Optimization
A series of 5-phenylacetyl derivatives were synthesized and evaluated for their ability to inhibit Aurora kinases. Among these, compound 9d demonstrated exceptional antiproliferative activity across various cancer cell lines and showed efficacy in vivo in tumor models. This compound was selected for further development due to its favorable pharmacokinetic properties and high efficacy .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride. Its structural features allow it to interact with bacterial enzymes, potentially leading to the development of new antibiotics. The mechanism of action involves inhibition of critical bacterial pathways, although specific studies detailing these interactions are still emerging.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of certain enzymes involved in biological processes. It can also bind to receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs share the tetrahydropyrrolo[3,4-c]pyrazole core but differ in substituents, charge states, and functional groups. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Studies
Bioactivity and Reactivity :
- The dihydrochloride form’s primary amine (-NH₂) enables nucleophilic substitution reactions, making it a precursor for kinase inhibitors or GPCR-targeting ligands . In contrast, the diazene-bridged dimer in exhibits rigid geometry due to the azo linkage, favoring applications in coordination chemistry and crystal engineering .
- The benzyl-substituted analog (CAS 1642786-54-6) shows reduced solubility in polar solvents but enhanced lipophilicity, suitable for membrane permeability studies in drug design .
Crystallographic Behavior :
- The diazene-bridged compound forms a 3D hydrogen-bonded network via O–H⋯N and N–H⋯O interactions (space group P1, a = 6.2344 Å, V = 462.64 ų), enhancing thermal stability . In contrast, the dihydrochloride’s crystal structure remains unreported, suggesting opportunities for further study.
Synthetic Utility :
- The dihydrochloride’s synthesis likely involves cyclocondensation of hydrazine derivatives with pyrrolidine precursors, analogous to methods described for related compounds in (e.g., oxidative coupling with Ce(IV) ammonium nitrate) .
Biological Activity
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an inhibitor of key kinases involved in cancer progression.
The primary mechanism through which 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride exhibits its biological activity is through the inhibition of Aurora kinases , a family of serine/threonine kinases critical for cell division. These enzymes are often overexpressed in cancer cells and are associated with poor prognosis. The compound has shown low nanomolar potency against Aurora kinases and additional anticancer kinase targets .
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. Notably:
- HCT116 (colon cancer)
- A549 (lung cancer)
- A2780 (ovarian cancer)
The compound exhibited significant antiproliferative activity across these lines. For instance, docking experiments indicated that it interacts similarly with Aurora-A kinase as known inhibitors like PHA739358 .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Case Studies
Several studies have assessed the efficacy of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride in preclinical models:
- Study by Wei et al. (2022) : This study evaluated various pyrazole derivatives for their anticancer properties. The compound demonstrated significant cytotoxicity against the A549 cell line with an IC50 value of approximately 26 µM .
- Research by Bouabdallah et al. (2022) : The compound was part of a larger screening that identified several derivatives with promising cytotoxic effects against Hep-2 and P815 cell lines .
- Optimization Study : Compound 9d was identified as a potent inhibitor of Aurora kinases with favorable pharmacokinetic properties and high efficacy in vivo .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride indicates good absorption and bioavailability in animal models. Its toxicity profile remains under investigation but initial studies suggest manageable side effects at therapeutic doses .
Q & A
Q. How can X-ray crystallography and SHELX software resolve the crystal structure of derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with SHELXL refinement determines bond lengths, angles, and hydrogen-bonding networks. For example, hydrogen bonds (O—H⋯N, N—H⋯O) in the dihydrate form a 3D network (space group P1, a = 6.2344 Å, b = 7.7725 Å). SHELXTL integrates charge-flipping algorithms for phase resolution in twinned crystals .
Q. What strategies address low synthetic yields or byproduct formation in scale-up reactions?
- Methodological Answer :
- Byproduct Analysis : LC-MS identifies impurities (e.g., unreacted precursors or dimeric species).
- Optimization : Adjusting reaction time (e.g., 10–14 days for crystallization) and solvent polarity (e.g., ethanol/water mixtures) minimizes side reactions.
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) isolates the target compound. Conflicting CAS entries (e.g., 769895-06-9 vs. 1187830-68-7) require cross-validation via elemental analysis .
Q. How does this compound interact with kinase targets, and what assays assess inhibitory activity?
- Methodological Answer : The pyrrolo-pyrazole scaffold inhibits kinases (e.g., Aurora kinases) via ATP-binding site competition. Assays include:
- Biochemical Kinase Assays : IC₅₀ determination using fluorescence polarization (e.g., ADP-Glo™ Kinase Assay).
- Cellular Assays : Antiproliferative activity in cancer cell lines (e.g., IC₅₀ = 18 nM for P2X7 receptors in rat models).
- Docking Studies : Molecular modeling (AutoDock Vina) predicts binding poses using crystal structure data .
Data Contradictions and Resolution
- CAS Registry Discrepancies : Variants like 769895-06-9 (free base) and 1187830-68-7 (methylated hydrochloride) highlight the need for precise nomenclature. Validate via HRMS and cross-reference IUPAC names .
- Spectral Interpretation : Conflicting ¹H NMR shifts (e.g., NH protons in DMSO-d₆ vs. CDCl₃) require solvent-specific referencing and 2D-COSY for assignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
